2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide
Overview
Description
“2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide” is a synthetic chemical compound . It has a molecular formula of C9H8BrClFNO .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide” are not fully detailed in the retrieved sources. It is known that the compound has a molecular weight of 280.52 g/mol .Scientific Research Applications
Anticancer Applications
- 2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide has been evaluated as an anticancer agent. A study by Lagisetty, Agashe, & Awasthi (2013) found that a derivative of this compound showed antiproliferative efficacy in lung adenocarcinoma cells, reducing tumor size significantly in animal models.
Radiotracer Development
- Research by Mach et al. (2001) and Koslowsky et al. (2008) demonstrated the use of derivatives of 2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide in the development of radiotracers for imaging tumor sigma receptors and gene expression in PET imaging.
Synthesis of Medical Compounds
- The compound has been used in the synthesis of benzodiazepine derivatives, as reported by Sasiambarrena et al. (2019). These derivatives are valuable in medicinal chemistry research.
Cytotoxicity Studies
- Patil et al. (2011) investigated the cytotoxicities of certain N-Heterocyclic carbene complexes, using derivatives of 2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide. Their findings Patil et al. (2011) contribute to understanding the potential medical applications of these compounds.
Antimicrobial Research
- The antimicrobial activity of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, related to 2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide, was explored by Badiger et al. (2013). These studies contribute to the understanding of new antimicrobial agents.
Antimycobacterial Evaluation
- Research by Sriram et al. (2010) focused on the synthesis of novel acetamide derivatives for evaluation against mycobacterial species, demonstrating the compound's potential in treating bacterial infections.
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-[(2-chloro-4-fluorophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c10-4-9(14)13-5-6-1-2-7(12)3-8(6)11/h1-3H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPVFJNGZGZOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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